![molecular formula C13H15NO2S B120241 TG003 CAS No. 300801-52-9](/img/structure/B120241.png)
TG003
描述
作用机制
TG003 通过抑制 Clk1 和 Clk4 激酶的活性发挥作用。 它与 ATP 竞争结合激酶结构域,从而阻止丝氨酸/精氨酸富含蛋白的磷酸化 。 这种抑制导致可变剪接事件的抑制,这可以调节各种蛋白质亚型的表达 .
类似化合物:
SRPIN340: 另一种丝氨酸/精氨酸富含蛋白激酶抑制剂,但具有不同的靶点特征.
IC261: 一种酪蛋白激酶 1 抑制剂,也会影响可变剪接.
This compound 的独特性: This compound 因其对 Clk1 和 Clk4 的高选择性而独一无二,使其成为研究这些激酶在可变剪接中的特定作用的宝贵工具 。 它能够在不显着损害细胞毒性情况下调节 RNA 剪接,进一步提高了它在研究和潜在治疗应用中的实用性 .
生化分析
Biochemical Properties
TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .
Metabolic Pathways
Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .
Transport and Distribution
Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .
Subcellular Localization
In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .
准备方法
合成路线和反应条件: TG003 可以通过多步合成过程合成,该过程涉及 3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基与丙-2-酮的缩合 。 该反应通常需要使用二甲基亚砜 (DMSO) 和乙醇等溶剂,并借助超声波来增强溶解度 .
工业生产方法: this compound 的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成。 该化合物通常通过结晶进行纯化,并使用高效液相色谱 (HPLC) 等技术进行表征,以确保纯度水平高于 98% .
化学反应分析
反应类型: TG003 主要发生磷酸化抑制反应。 它抑制 Clk 激酶对丝氨酸/精氨酸富含蛋白的磷酸化 .
常用试剂和条件: 涉及 this compound 的反应通常使用腺苷三磷酸 (ATP) 和 SF2/ASF RS 结构域的合成肽等试剂 。 反应条件通常包括 Tris-HCl、氯化镁和二硫苏糖醇等缓冲液 .
科学研究应用
Exon Skipping Therapy
TG003 has shown promise as a therapeutic agent for DMD by facilitating the skipping of mutated exons in the dystrophin gene. In a study involving patient-derived muscle cells, this compound effectively increased the expression of a functional dystrophin protein by promoting the skipping of exon 31, which is often disrupted in DMD patients with specific mutations .
Key Findings:
- Increased Dystrophin Production: this compound treatment led to a significant increase in dystrophin protein levels in cells harboring the c.4303G > T mutation.
- Patient Case Study: A specific patient with a mutation affecting exon 27 showed enhanced exon skipping with this compound, underscoring its potential for personalized medicine .
Table 1: Effects of this compound on Dystrophin Expression
Mutation Type | Exon Affected | Resulting Protein Expression | Reference |
---|---|---|---|
c.4303G > T | Exon 31 | Increased functional dystrophin | |
c.3613delG | Exon 27 | Enhanced skipping observed |
Prostate Cancer
This compound has been investigated for its effects on prostate cancer cell lines (PC3 and DU145). The compound significantly reduced cell proliferation and induced apoptosis, indicating its potential as an anti-cancer agent.
Key Findings:
- Cell Proliferation Inhibition: this compound drastically decreased the growth rates of prostate cancer cells.
- Mechanistic Insights: Transcriptomic analysis revealed widespread changes in alternative splicing of genes associated with cancer progression, such as CENPE and CKAP2 .
Table 2: this compound Effects on Prostate Cancer Cell Lines
Cell Line | Effect on Proliferation | Apoptosis Induction | Key Splicing Changes | Reference |
---|---|---|---|---|
PC3 | Drastic reduction | Increased | CENPE, ESCO2 | |
DU145 | Significant decrease | Enhanced | CKAP2, MELK |
Broader Implications and Future Directions
The ability of this compound to modulate splicing opens avenues for further research into other genetic disorders and cancers where dysregulated splicing plays a role. Future studies are needed to explore:
- Metabolic Stability: While this compound shows efficacy, its metabolic instability limits clinical application; newer compounds like TG693 are being developed to address this issue .
- Combination Therapies: Investigating synergistic effects with other treatments could enhance therapeutic outcomes for patients with DMD or cancer.
相似化合物的比较
SRPIN340: Another inhibitor of serine/arginine-rich protein kinases, but with a different target profile.
IC261: A casein kinase 1 inhibitor that also affects alternative splicing.
Uniqueness of TG003: this compound is unique due to its high selectivity for Clk1 and Clk4, making it a valuable tool for studying the specific roles of these kinases in alternative splicing . Its ability to modulate RNA splicing without significant toxicity to cells further enhances its utility in research and potential therapeutic applications .
生物活性
TG003 is a potent inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4, which play crucial roles in the regulation of alternative splicing of pre-mRNA. This compound has garnered attention for its potential therapeutic applications, especially in the context of diseases characterized by dysregulated splicing, such as cancer and Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment.
This compound functions primarily as an ATP-competitive inhibitor of CLK family kinases. It exhibits high potency with IC50 values of 15 nM for CLK4 and 20 nM for CLK1 . By inhibiting CLK activity, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for splice site recognition during mRNA processing. This inhibition leads to altered splicing patterns, promoting the inclusion or exclusion of specific exons in mRNA transcripts .
Table 1: Potency of this compound Against CLK Family Kinases
Kinase | IC50 (nM) |
---|---|
CLK1 | 20 |
CLK4 | 15 |
CLK2 | 200 |
CLK3 | Not inhibited |
In Cancer Research
In studies involving prostate cancer cell lines (PC3 and DU145), this compound demonstrated significant anti-cancer properties. It reduced cell proliferation and increased apoptosis, particularly in cells overexpressing CLK1, where the inhibition of CLK activity was shown to slow down cell migration and invasion in vitro . Additionally, this compound effectively inhibited tumor growth in xenograft models, highlighting its potential as a therapeutic agent against prostate cancer .
In Duchenne Muscular Dystrophy
This compound has also been investigated for its effects on DMD. In cellular models derived from DMD patients, this compound facilitated the skipping of exon 31 in dystrophin mRNA, leading to the production of a functional truncated dystrophin protein. This effect was observed alongside an increase in dystrophin protein levels, suggesting a promising avenue for therapeutic intervention in genetic disorders caused by splicing defects .
Case Studies
Case Study 1: Prostate Cancer Cell Lines
- Objective : Assess the impact of this compound on cell proliferation and apoptosis.
- Method : PC3 and DU145 cells were treated with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed alongside increased apoptosis markers. The study concluded that this compound could serve as a novel therapeutic strategy for targeting dysregulated splicing in cancer.
Case Study 2: Duchenne Muscular Dystrophy
- Objective : Evaluate the ability of this compound to restore dystrophin expression.
- Method : Patient-derived myotubes were treated with this compound.
- Results : The treatment resulted in enhanced skipping of exon 31 and increased levels of functional dystrophin protein. This suggests that this compound could be beneficial for patients with specific mutations leading to DMD.
Safety Profile
In toxicity assessments conducted on animal models, this compound exhibited no significant acute toxicity at doses up to 100 mg/kg when administered orally. No adverse effects on body weight or general health were noted throughout the experimental period . These findings support the safety profile of this compound as a potential therapeutic agent.
属性
IUPAC Name |
1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLELSCIHASRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017396 | |
Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300801-52-9 | |
Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。